tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate

Fragment-based drug discovery Hydrogen bonding Physicochemical property differentiation

tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is a Boc-protected spirocyclic amino alcohol featuring a 1-azaspiro[3.5]nonane core with a secondary hydroxyl group at the 7-position. This scaffold combines the conformational rigidity of a spirocyclic junction with a single hydrogen bond donor, a moderate predicted logP of 1.7, and a pKa of ~15, positioning it as a neutral, lipophilic intermediate for fragment-based drug discovery and parallel synthesis libraries.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 2167211-34-7
Cat. No. B2929009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
CAS2167211-34-7
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CCC(CC2)O
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3
InChIKeyCPLFYCGOZNTOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2167211-34-7): A Differentiated Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is a Boc-protected spirocyclic amino alcohol featuring a 1-azaspiro[3.5]nonane core with a secondary hydroxyl group at the 7-position. This scaffold combines the conformational rigidity of a spirocyclic junction with a single hydrogen bond donor, a moderate predicted logP of 1.7, and a pKa of ~15, positioning it as a neutral, lipophilic intermediate for fragment-based drug discovery and parallel synthesis libraries [1] . Its computed properties distinguish it from the more basic 7-amino analog, the purely hydrogen-bond-accepting 7-oxo analog, and regioisomeric or ring-size variants, making simple in-class substitution non-trivial.

Why Generic Substitution of tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate Is Not Advisable


Closely related spirocyclic building blocks such as the 7-amino, 7-oxo, or 6-hydroxy regioisomer share the same core atom count but exhibit distinct hydrogen-bonding capacities, ionization states, and lipophilicities. For example, the 7-amino analog (CAS 2168112-88-5) introduces a basic center (predicted pKa ~9–10) absent in the target compound, while the 7-oxo analog (CAS 2306264-15-1) lacks a hydrogen bond donor entirely . Even a positional isomer—6-hydroxy (CAS 2168589-27-1)—shifts the predicted hydroxyl pKa by 0.16 units . These differences propagate into altered solubility, permeability, metabolic stability, and protein-ligand interaction profiles; consequently, substituting one analog for another without re-optimization can derail structure–activity relationships and synthetic routes.

Quantitative Differentiation Evidence for tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate Versus Closest Analogs


Hydrogen Bond Donor Count Separates 7-Hydroxy from 7-Oxo and 7-Amino Analogs in Fragment-Based Screening Libraries

The target compound possesses exactly one hydrogen bond donor (the 7-OH) and three hydrogen bond acceptors, placing it in a distinct region of medicinal chemistry property space. The 7-oxo analog (CAS 2306264-15-1) has zero HBD and only two HBA, while the 7-amino analog (CAS 2168112-88-5) carries a basic amine that will be >99% protonated at physiological pH [1] . This fundamentally alters both the solubility–permeability balance and the capacity to form key hydrogen-bonding interactions with biological targets.

Fragment-based drug discovery Hydrogen bonding Physicochemical property differentiation

Predicted pKa Shift of 0.16 Units Between 7-Hydroxy and 6-Hydroxy Regioisomers Impacts Ionization-Dependent Assays

The position of the hydroxyl group on the piperidine-like ring influences its acidity. The 7-hydroxy regioisomer has a predicted pKa of 15.05 ± 0.20, whereas the 6-hydroxy regioisomer (CAS 2168589-27-1) is predicted at 15.21 ± 0.20 . Although the difference is modest, in the context of a congeneric series, a ΔpKa of 0.16 can be sufficient to alter the fraction of ionized species at high pH, affecting chromatographic retention, solubility in basic media, and potentially hydrogen-bonding geometry to a protein target.

Regioisomer differentiation pKa prediction ADME property optimization

Spiro[3.5]nonane Core Confers Higher Lipophilicity (ΔlogP 0.44) Compared to the Spiro[4.4]nonane Variant

The 1-azaspiro[3.5]nonane core of the target compound yields a computed XLogP3 of 1.7, whereas the structurally similar 1-azaspiro[4.4]nonane analog (CAS 1823268-34-3) has a reported logP of 1.26 [1] . The ΔlogP of 0.44 reflects the subtle but meaningful conformational and electronic differences between a fused azetidine–piperidine system and a pyrrolidine–pyrrolidine system. Higher lipophilicity can improve passive membrane permeability, a critical parameter for CNS-targeted programs.

Spirocycle scaffold selection Lipophilicity modulation CNS drug design

Commercial Purity and Cost per Gram Reflect Differential Synthetic Demand and Scalability

The target compound is routinely stocked at ≥95% purity (AKSci) and ≥97% purity (CalpacLab) in research-grade quantities, with pricing reflecting the specialized 1-azaspiro[3.5]nonane architecture . The 7-oxo analog (CAS 2306264-15-1) is available at 98% purity with a cost of £199/100 mg , whereas the target compound is quoted at €642/50 mg . The higher cost-per-gram of the 7-hydroxy derivative is consistent with the additional synthetic steps and the value of the hydroxyl handle for downstream derivatization in medicinal chemistry programs.

Procurement optimization Purity specification Cost-effectiveness analysis

Optimal Application Scenarios for tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate Based on Evidence


Fragment Library Design Requiring a Neutral, Mono-Hydrogen Bond Donor Spirocyclic Scaffold

When constructing a fragment library for high-concentration biochemical screens, the 7-hydroxy compound (HBD=1; pKa=15.05) provides a single, pH-neutral hydrogen bond donor in a rigid spirocyclic framework. In contrast, the 7-amino analog would introduce a positive charge at screening pH, confounding hit identification, while the 7-oxo analog cannot donate a hydrogen bond. This makes the target compound the preferred choice for fragment-based lead discovery where balanced polarity and solubility are paramount [1].

Lead Optimization for CNS-Penetrant Candidates Demanding Higher Baseline Lipophilicity

Programs targeting centrally acting therapeutics often require logP values in the 1–3 range to promote passive blood–brain barrier penetration. The 1-azaspiro[3.5]nonane core of the target compound (XLogP3=1.7) offers a 0.44 logP advantage over the corresponding 1-azaspiro[4.4]nonane analog (logP=1.26), providing medicinal chemists with a more lipophilic starting point without increasing molecular weight or rotatable bond count .

Synthetic Intermediate Requiring Orthogonal Derivatization via the 7-Hydroxy Handle

The secondary alcohol at position 7 enables a wide array of downstream transformations—Mitsunobu inversion, oxidation to the ketone, mesylation/displacement, or esterification—that are inaccessible from the 7-oxo analog without an additional reduction step. The verified purity (≥97%) and long-term storage stability support multi-step synthesis campaigns where consistent intermediate quality is critical [2].

Regioisomerically Pure SAR Exploration Around the Piperidine-Like Ring Hydroxyl Position

In structure–activity relationship studies, even subtle changes in hydroxyl placement can shift biological activity. The confirmed 7-hydroxy regioisomer (pKa=15.05) can be directly compared with the 6-hydroxy isomer (pKa=15.21) in parallel synthesis, allowing teams to attribute potency or selectivity shifts specifically to the hydroxyl position rather than to batch-to-batch variability .

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